
2,4-Diamino-5-methoxymethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-5-methoxymethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methoxymethylpyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the substitution of the chlorine atom with a methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2,4-Diamino-5-methoxymethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides and reduction to form amines.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxides, and Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2,4-Diamino-5-methoxymethylpyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Diamino-5-methoxymethylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as bacteria and cancer cells .
相似化合物的比较
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibacterial agent.
Pyrimethamine: Used in the treatment of malaria, it also inhibits dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methoxymethylpyrimidine is unique due to its methoxymethyl group, which imparts distinct chemical properties and biological activities compared to other pyrimidine derivatives. This structural variation can lead to differences in binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug development .
属性
CAS 编号 |
54236-98-5 |
|---|---|
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC 名称 |
5-(methoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3,(H4,7,8,9,10) |
InChI 键 |
MICPTYSZVFPCLL-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CN=C(N=C1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


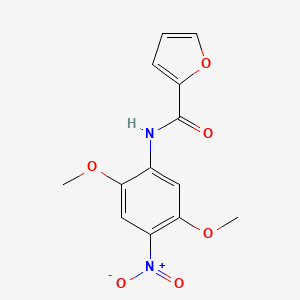
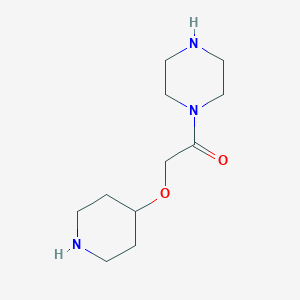

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
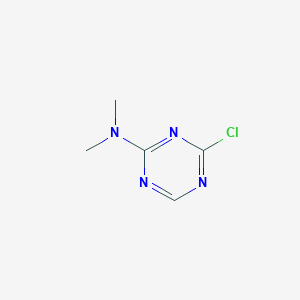
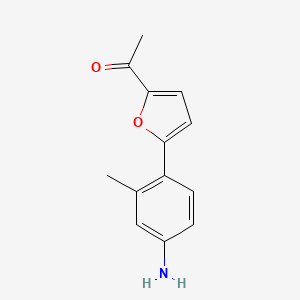
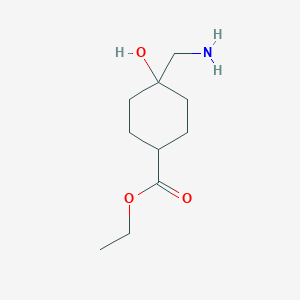
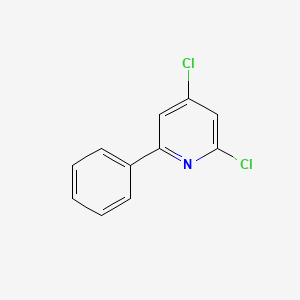
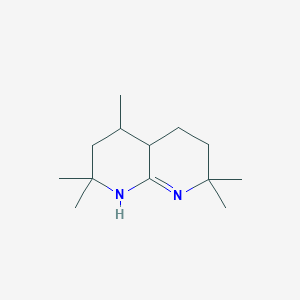
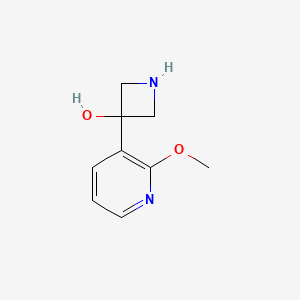
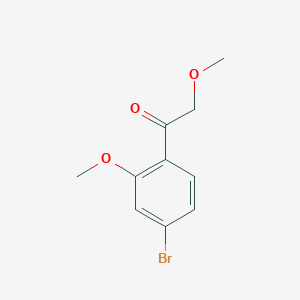
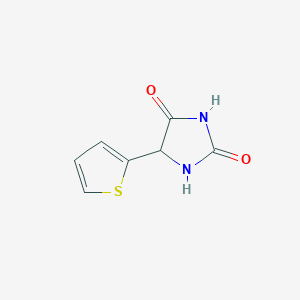
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)
![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)
